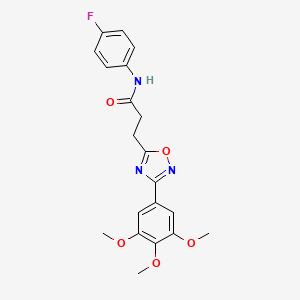
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic molecule that is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various cellular processes, including DNA replication and protein synthesis. This leads to the disruption of normal cellular functions, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting their normal cellular functions. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages and limitations for use in lab experiments. Its potent anticancer, antifungal, and antibacterial activity make it a valuable tool for studying the mechanisms of cancer and microbial diseases. However, its complex synthesis method and potential toxicity limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, making it difficult to determine its potential side effects and interactions with other compounds.
Orientations Futures
There are several potential future directions for research on 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. One potential direction is the development of new anticancer drugs based on the compound's structure and mechanism of action. Another potential direction is the development of new antibiotics and antifungal agents based on the compound's activity against microbial strains. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is a complex process that involves several steps. The first step involves the synthesis of 2-hydroxy-6-methylquinoline-3-carbaldehyde, which is then reacted with 4-methoxybenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to produce the amine, which is then reacted with 2-bromo-N-(4-methoxyphenyl)benzamide to form the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an antifungal agent, with promising results against several fungal strains. Additionally, the compound has been shown to have antibacterial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c1-16-7-12-23-17(13-16)14-18(24(29)27-23)15-28(19-8-10-20(31-2)11-9-19)25(30)21-5-3-4-6-22(21)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCIBHYMKITCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)




![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)



